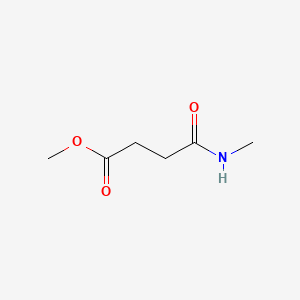
Methyl 4-(methylamino)-4-oxobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(methylamino)-4-oxobutyrate: is a chemical compound with significant applications in various scientific fields. It is known for its role in biochemical processes and potential therapeutic uses.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from basic organic compounds
Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. Advanced techniques such as catalysis and controlled reaction environments are employed to achieve this.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound, resulting in the formation of new compounds with altered properties.
Substitution: Substitution reactions involve the replacement of one functional group with another, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different esters and amides.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It plays a role in biochemical pathways and is used in studies related to enzyme activity and metabolic processes. Medicine: Potential therapeutic applications include its use as a precursor in drug synthesis and as a biomarker in diagnostic assays. Industry: The compound is utilized in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, influencing biochemical processes. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Used in the synthesis of various pharmaceuticals.
Methyl 4-(hydroxymethyl)benzoate: Employed in the production of polymers.
Methyl 4-(aminomethyl)benzoate: Utilized in biochemical research.
Uniqueness: Methyl 4-(methylamino)-4-oxobutyrate stands out due to its specific functional groups and reactivity, making it suitable for a wide range of applications.
This comprehensive overview highlights the importance of this compound in scientific research and industry. Its versatile nature and unique properties make it a valuable compound in various fields.
Properties
CAS No. |
68758-86-1 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl 4-(methylamino)-4-oxobutanoate |
InChI |
InChI=1S/C6H11NO3/c1-7-5(8)3-4-6(9)10-2/h3-4H2,1-2H3,(H,7,8) |
InChI Key |
DLCZEMNBMNTMGI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


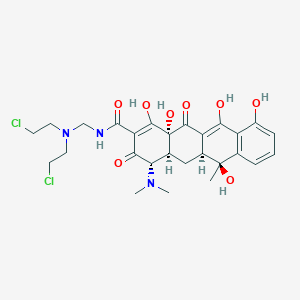
![1H-Isoindole-1,3(2H)-dione, 2-[2-(ethylphenylamino)ethyl]-](/img/structure/B15346969.png)
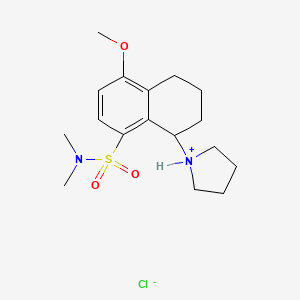


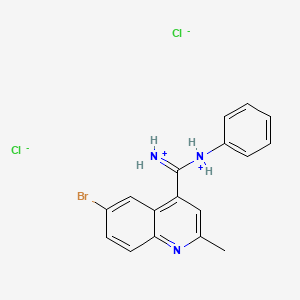
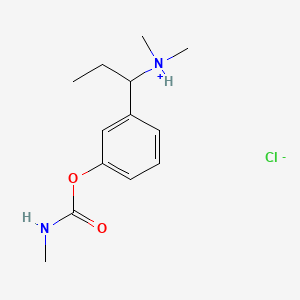
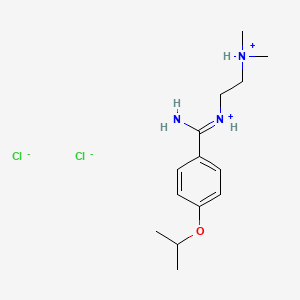
![2-[2-(2-Amino-1,1-dicyanoethyl)cyclobutyl]-2-(aminomethyl)propanedinitrile](/img/structure/B15347013.png)
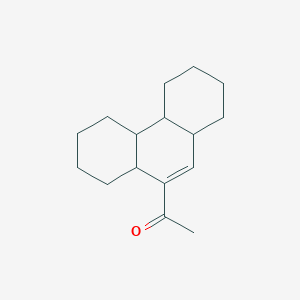
![Tetrahydro-2,2-dimethyl-4-[[methyl(1-methylethyl)amino]methyl]-2H-pyran-4-OL](/img/structure/B15347030.png)

![barium(2+);2-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B15347043.png)
![4-(dimethylamino)-N-[(3,7-dimethyl-1-phenyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl)methyl]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide](/img/structure/B15347047.png)
